Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate is a heterocyclic compound that combines the structural elements of thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine or under basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Medicine: It is investigated for its anticonvulsant and anxiolytic properties.
Industry: The compound is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, its neurotropic activity is attributed to its binding to GABA receptors, which modulates inhibitory neurotransmission in the central nervous system . The compound’s structure allows it to interact with multiple sites on the receptor, enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also possess a fused thiophene-pyridine ring system and are studied for their diverse biological activities.
Uniqueness
Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and ester functional groups allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H16N2O4S |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
dimethyl 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4S/c1-6(2)8-5-7(13(17)19-3)9-10(15)11(14(18)20-4)21-12(9)16-8/h5-6H,15H2,1-4H3 |
InChI Key |
LZHFZIBVSSRNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.